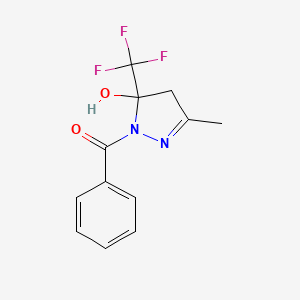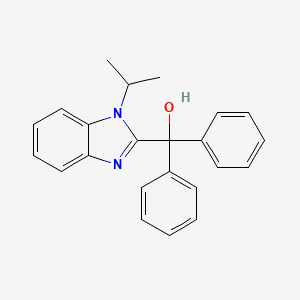![molecular formula C27H23BrN2O4S B4989306 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide](/img/structure/B4989306.png)
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide, also known as BMS-582949, is a small molecule inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in cell proliferation, migration, and survival. BMS-582949 has been shown to have potential therapeutic applications in cancer and inflammatory diseases.
Mécanisme D'action
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide inhibits the activity of PTK5, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting PTK5, this compound disrupts these processes, leading to the inhibition of cancer cell growth and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to inhibit the activity of several signaling pathways, including the PI3K/AKT and MAPK pathways, leading to the inhibition of cancer cell growth and survival. In inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide in lab experiments is its specificity for PTK5, which allows for the selective inhibition of PTK5 activity without affecting other cellular processes. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
For research on 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide include the development of more potent and selective inhibitors of PTK5, the investigation of the potential therapeutic applications of this compound in other diseases, and the optimization of the formulation of this compound for in vivo administration. Additionally, the identification of biomarkers that can predict the response to this compound treatment in cancer and inflammatory diseases would be valuable for the development of personalized treatment strategies.
Méthodes De Synthèse
The synthesis of 2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide involves several steps. The first step is the preparation of 4-bromobenzonitrile, which is then reacted with 4-methoxybenzenesulfonyl chloride to form 4-methoxyphenylsulfonyl-4-bromobenzonitrile. The resulting compound is then reacted with benzylamine to form this compound.
Applications De Recherche Scientifique
2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(4-bromophenyl)benzamide has been extensively studied in preclinical models of cancer and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage in animal models of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(4-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O4S/c1-34-23-15-17-24(18-16-23)35(32,33)30(19-20-7-3-2-4-8-20)26-10-6-5-9-25(26)27(31)29-22-13-11-21(28)12-14-22/h2-18H,19H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJUVHNFAVMCHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorobenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989230.png)
![allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B4989239.png)

![3-[(4-hydroxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4989251.png)

![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2,5-dimethoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4989272.png)

![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
![methyl 4-[5-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoate](/img/structure/B4989292.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl 4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4989305.png)
![N-benzyl-N-[4-(benzyloxy)-3-methoxybenzyl]-2-phenylethanamine](/img/structure/B4989314.png)